molecular formula C8H11F6N3O5S2 B063541 1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide CAS No. 174899-86-6

1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Cat. No. B063541
M. Wt: 407.3 g/mol
InChI Key: GIIZYNGNGTZORC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide involves the alkylation of imidazole followed by the introduction of the hydroxyl-ethyl group and subsequent anion exchange to incorporate the bis(trifluoromethylsulfonyl)imide (NTf2) anion. This synthesis route allows for the functionalization of the imidazolium ring, leading to the targeted ionic liquid with desired properties.

Molecular Structure Analysis

The molecular structure of 1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is characterized by the presence of a hydroxyl group on the ethyl chain attached to the imidazole ring, which could enhance hydrogen bonding capabilities and affect its interaction with other molecules. The bis(trifluoromethylsulfonyl)imide anion is known for its ability to impart good ionic conductivity and thermal stability to the ionic liquid.

Chemical Reactions and Properties

This ionic liquid can participate in various chemical reactions, particularly as a solvent and catalyst for both organic and inorganic reactions. Its unique structure may influence reaction pathways and outcomes, especially where solvent properties play a crucial role in reaction mechanisms. Its chemical stability and low reactivity with many substances make it an ideal medium for a wide range of chemical transformations.

Physical Properties Analysis

The physical properties of 1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, such as its melting point, viscosity, and density, are significantly influenced by the hydroxyl group on the cation and the bulky bis(trifluoromethylsulfonyl)imide anion. These properties are crucial for its application in various fields, offering advantages such as low vapor pressure and high thermal stability.

Chemical Properties Analysis

The chemical properties of this ionic liquid, including its solubility in water and organic solvents, acidity or basicity, and electrochemical behavior, are pivotal for its application in separation processes, electrochemical devices, and as a reaction medium. Its ability to dissolve a wide range of compounds, including polar and non-polar substances, makes it a versatile solvent.

  • Physical properties and synthesis methods are detailed in works by Jin et al. (2008) and Ebrahimi et al. (2014), which explore the characteristics and applications of similar ionic liquids (Jin et al., 2008); (Ebrahimi et al., 2014).
  • Molecular structure analysis is provided by Nakajima et al. (2010) and Fujii et al. (2008), offering insights into the surface structure and liquid structure of imidazolium-based ionic liquids (Nakajima et al., 2010); (Fujii et al., 2008).
  • Chemical reactions and solvent properties are discussed in the context of solubility and electrochemical studies, as seen in the research by Akbar (2014) and Beigi et al. (2013) (Akbar, 2014); (Beigi et al., 2013).

Scientific Research Applications

  • Enhancing Aliphatic/Aromatic Separations : This ionic liquid was synthesized to investigate the effect of adding a hydroxyl group to the imidazolium cation on aliphatic/aromatic separations. The study focused on liquid-liquid equilibrium data and found that the addition of the hydroxyl group significantly improves the selectivity of the ionic liquid (Ebrahimi et al., 2014).

  • Lithium-Ion Battery Electrolyte : Another study examined the intermolecular interactions and transport properties in ionic liquid-based electrolytes for lithium-ion batteries. The ionic liquid showcased a large diffusion coefficient and a wide operational temperature range, highlighting its potential in battery applications (Sundari et al., 2022).

  • Separation of Azeotropic Mixtures : Research into various 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquids, including this one, demonstrated their effectiveness as solvents in separating ethanol from heptane. The study evaluated their capacity in terms of selectivity and solute distribution ratio (Seoane et al., 2012).

  • Supercapacitor Applications : A study proposed a new eutectic ionic liquid mixture for use as an electrolyte in supercapacitors. This mixture exhibited excellent thermal properties, a wide electrochemical window, and outstanding electrochemical performance, even at extreme temperatures (Newell et al., 2018).

  • Metal-Free Oxidation Depolymerization of Lignin : Ionic liquid-based catalytic systems using this compound can promote the generation of free radicals, efficiently transforming lignin model compounds and depolymerizing lignin using oxygen as the oxidant (Yang et al., 2015).

Safety And Hazards

The safety and hazards associated with similar compounds have been discussed6. However, the specific safety and hazards of “1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide” are not explicitly mentioned in the search results.


Future Directions

The future directions for the study of similar compounds have been discussed24. However, the specific future directions for “1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide” are not explicitly mentioned in the search results.


Please note that the information provided is based on the search results and may not be fully accurate or comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;2-(3-methylimidazol-3-ium-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2O.C2F6NO4S2/c1-7-2-3-8(6-7)4-5-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-3,6,9H,4-5H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIZYNGNGTZORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CCO.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F6N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

CAS RN

174899-86-6
Record name 1-(2-Hydroxyethyl)-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
M Ebrahimi, AN Ahmadi, AA Safekordi… - Journal of Chemical & …, 2014 - ACS Publications
1-(2-Hydroxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquid ([hemim][NTf 2 ]) was synthesized as a new functionalized ionic liquid to study the effect of addition …
Number of citations: 21 pubs.acs.org
F Deng, ZK Reeder, KM Miller - Journal of Physical Organic …, 2014 - Wiley Online Library
A series of 1,3‐bis(2′‐hydroxyethyl)imidazolium ionic liquids is reported where 1 H NMR chemical shift values and thermal stabilities (T d ), as determined by thermogravimetric …
Number of citations: 16 onlinelibrary.wiley.com
P Gancarz, E Zorębski, M Dzida - Electrochemistry Communications, 2021 - Elsevier
Ionic liquids (ILs) are often selected as electrolytes in various devices, such as batteries, capacitors and sensors, because of their chemical stability, non-flammability, low volatility, high …
Number of citations: 18 www.sciencedirect.com
Y Song, Y Xia, Z Liu - Tribology Transactions, 2012 - Taylor & Francis
A series of hydroxyl-functionalized imidazolium bis (trifluoromethylsulfonyl)imide ionic liquids (ILs) with alkyl chain lengths ranging from C1 to C10 were successfully synthesized and …
Number of citations: 44 www.tandfonline.com
P Qiao, YQ Xia, XY Ge - Advanced Materials Research, 2013 - Trans Tech Publ
Overbased calcium sulfonate complex greases have excellent friction and wear properties and have been widely used in metallurgy and mining equipment. The effects and tribological …
Number of citations: 3 www.scientific.net
CA Thomann, P Münzner, K Moch… - The Journal of …, 2020 - pubs.aip.org
Combining results from impedance spectroscopy and oscillatory shear rheology, the present work focuses on the relation between the mass and charge flows and on how these are …
Number of citations: 14 pubs.aip.org
A Cera-Manjarres, D Salavera, A Coronas - Fluid Phase Equilibria, 2018 - Elsevier
In the present paper, we report new data on the vapour pressure of ammonia with 1-(2-hydroxyethyl)-3-methylimidazolium tetrafluoroborate [EtOHmim][BF 4 ], 1-(2-hydroxyethyl)-3-…
Number of citations: 48 www.sciencedirect.com
Y Guo, F Shi, Q Shu, X Yue, C Wang, L Tao, J Li - Fluid Phase Equilibria, 2021 - Elsevier
The liquid-liquid equilibrium (LLE) data for three ternary mixtures of n-hexane + benzene + sulfolane, + 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][NTf 2 ]) …
Number of citations: 18 www.sciencedirect.com
M Gonzalez-Miquel, M Massel, A DeSilva… - The Journal of …, 2014 - ACS Publications
Mixtures of ionic liquids (ILs) and molecular amines have been suggested for CO 2 capture applications. The basic idea is to replace water, which volatilizes in the amine regeneration …
Number of citations: 79 pubs.acs.org
C Li, H He, C Hou, M He, C Jiao, Q Pan… - Journal of Molecular …, 2022 - Elsevier
The complicated behavior of extractants in ionic liquids (ILs) has posed great challenges for radionuclides separation and purification. In this regard, a theoretical investigation of …
Number of citations: 4 www.sciencedirect.com

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